
methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate
Overview
Description
Methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate is a substituted imidazole derivative characterized by a propan-2-yl (isopropyl) group at the N-1 position and a methyl ester at the C-5 carboxylate position. Its molecular formula is C₈H₁₂N₂O₂, with a molecular weight of 168.20 g/mol . This compound is structurally related to pharmacologically active imidazole carboxylates, such as etomidate analogs and angiotensin II receptor blockers (ARBs), but distinct in its substitution pattern .
Preparation Methods
Esterification of 1-(Propan-2-yl)-1H-imidazole-5-carboxylic Acid
The most direct route to methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate involves esterification of its carboxylic acid analog. This method employs methanol as the nucleophile and a dehydrating agent to shift the equilibrium toward ester formation. Thionyl chloride (SOCl₂) is frequently used to activate the carboxylic acid, generating an acyl chloride intermediate in situ. Subsequent reaction with methanol under reflux conditions (60–80°C) yields the target ester . For example, stearic acid esterification with secnidazole analogs using thionyl chloride achieved >85% conversion within 2 hours .
Alternative acid catalysts, such as sulfuric acid (H₂SO₄), enable esterification without intermediate isolation. However, this approach requires careful temperature control to prevent imidazole ring degradation. Industrial-scale protocols often utilize continuous flow reactors to enhance mixing and heat dissipation, reducing side product formation . Purification typically involves recrystallization from methanol or chromatography on silica gel, yielding products with >98% purity .
Coupling Agent-Mediated Synthesis
Peptide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) facilitate ester bond formation under mild conditions. This method is advantageous for sensitive substrates prone to ring-opening or decomposition under acidic conditions. In a representative procedure, 1-(propan-2-yl)-1H-imidazole-5-carboxylic acid is reacted with methanol in anhydrous dimethylformamide (DMF) at 0–5°C . EDC·HCl activates the carboxylic acid to an O-acylisourea intermediate, which undergoes nucleophilic attack by methanol.
Key advantages include:
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Low temperature requirement (0–25°C), minimizing thermal degradation .
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High selectivity , with <5% byproducts such as N-acylurea derivatives .
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Compatibility with orthogonal protecting groups , enabling sequential functionalization .
A modified protocol using 1,1′-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) achieved 92% yield after 24 hours at room temperature, followed by reflux to drive the reaction to completion .
Catalytic Dehydrogenation of Imidazolines
Imidazolines serve as precursors for imidazole derivatives via catalytic dehydrogenation. Nickel-copper-chromium catalysts (Ni-Cu-Cr) are highly effective, operating at 160–300°C under atmospheric to moderate pressure (3.55 MPa) . For instance, 1-isopropyl-2-methylimidazoline dehydrogenation at 200°C for 5 hours produced 2-isopropylimidazole with 98.5% selectivity . Adapting this method, 1-(propan-2-yl)imidazoline could be dehydrogenated to form the imidazole core, followed by carboxylation and esterification.
Reaction conditions :
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Atmosphere : Nitrogen or hydrogen-free environments to prevent over-reduction .
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Product isolation : Fractional distillation under reduced pressure (1.2 mmHg) yields high-purity imidazoles .
Grignard reagents enable the introduction of alkyl groups to preformed imidazole carboxylates. In a patent synthesis, diethyl 2-propyl-imidazole-4,5-dicarboxylate reacted with methyl magnesium chloride to install the 1-hydroxy-1-methylethyl group . Adapting this strategy, this compound could be synthesized via:
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Carboxylation of 1H-imidazole at the 5-position.
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Grignard addition of isopropyl magnesium bromide to introduce the propan-2-yl group.
This method offers precise control over substitution patterns but requires anhydrous conditions and low temperatures (−10°C) to avoid side reactions .
One-Pot Multicomponent Synthesis
One-pot strategies consolidate multiple steps into a single reaction vessel, improving efficiency. A demonstrated approach involves cyclocondensation of glyoxal, ammonia, and a β-keto ester precursor. For example, methyl 4,5-dicarboxylate derivatives react with isopropylamine and formaldehyde under microwave irradiation to assemble the imidazole ring .
Optimized conditions :
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Solvent : Tetrahydrofuran (THF) or DMF.
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Catalyst : p-Toluenesulfonic acid (PTSA) for acid-mediated cyclization .
This method reduces purification steps and achieves yields >80% within 2 hours .
Comparative Analysis of Preparation Methods
Method | Key Reagents/Catalysts | Temperature Range | Yield (%) | Selectivity (%) | Scalability |
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Esterification | SOCl₂, H₂SO₄ | 60–80°C | 85–90 | 90–95 | High |
Coupling Agents | EDC·HCl, HOBt | 0–25°C | 90–92 | >95 | Moderate |
Catalytic Dehydrogenation | Ni-Cu-Cr | 160–300°C | 95–98 | 98–99 | Industrial |
Grignard Reaction | i-PrMgBr | −10–25°C | 75–80 | 85–90 | Low |
One-Pot Synthesis | Glyoxal, NH₃, PTSA | 80–120°C | 80–85 | 90–93 | Moderate |
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acids, while reduction can produce alcohol derivatives.
Scientific Research Applications
Organic Synthesis
Methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate serves as a crucial building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, such as:
- Esterification : It can be used to form esters from carboxylic acids.
- Amidation : The compound can facilitate the formation of amides, which are vital in drug development.
Table 1: Common Reactions Involving this compound
Reaction Type | Description | Products Formed |
---|---|---|
Esterification | Reaction with alcohols | Esters |
Amidation | Reaction with amines | Amides |
Substitution | Nucleophilic substitution | Various functional groups |
Medicinal Chemistry
The compound is an intermediate in the synthesis of several bioactive molecules, including those with antifungal, antibacterial, and anticancer properties. For instance, it is involved in the production of olmesartan medoxomil, a drug used to treat hypertension.
Case Study: Olmesartan Medoxomil Synthesis
In one synthesis pathway, this compound is reacted with diethyl 2-propyl imidazole-4,5-dicarboxylate to yield olmesartan medoxomil. This pathway demonstrates the compound's utility in creating therapeutically relevant molecules.
Biochemical Applications
In biochemistry, this compound is utilized as a ligand in various assays. Its ability to bind metal ions enhances enzyme activity studies and can be pivotal in understanding enzyme mechanisms.
Table 2: Biochemical Uses of this compound
Application | Description | Impact |
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Enzyme Studies | Acts as a ligand for metal ions | Enhances understanding of enzyme mechanisms |
Assay Development | Used in biochemical assays | Improves accuracy and reliability |
Industrial Applications
In industrial settings, this compound is employed as a catalyst and reagent in various chemical processes. Its role in facilitating reactions while minimizing by-products makes it an attractive option for sustainable chemistry practices.
Mechanism of Action
The mechanism of action of methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. Additionally, the ester group can undergo hydrolysis, releasing the active imidazole moiety, which can then interact with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The table below compares methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate with key analogs, focusing on substituents and molecular properties:
Key Observations :
- Ester Group : Methyl esters (target compound, metomidate) generally exhibit faster hydrolysis rates compared to bulkier isopropyl or ethyl esters (isopropoxate, flutomidate), affecting metabolic stability .
Pharmacological and Functional Differences
Steroidogenic Inhibition vs. Anesthetic Activity
- Metomidate : A potent inhibitor of 11β-hydroxylase, used for adrenal suppression. The 1-phenylethyl group enhances binding to cytochrome P450 enzymes .
- Etomidate Analogs : Substitutions like 3,5-dimethoxy (dimethoxy-etomidate) or 3-isopropoxy (isopropoxy-etomidate) modulate GABAₐ receptor affinity and duration of anesthetic action .
- Target Compound : Lacks the aromatic substituents critical for steroidogenic or anesthetic activity, suggesting divergent applications (e.g., intermediate in synthesis of bioactive molecules) .
Regulatory Status
Physicochemical Properties
Hydrogen Bonding and Crystallinity
- The propan-2-yl group in the target compound may form weaker hydrogen bonds compared to aryl-substituted analogs, influencing crystal packing and solubility .
- Aryl-substituted analogs (e.g., metomidate) exhibit stronger π-π interactions, leading to lower aqueous solubility .
Stability and Analytical Detection
- RP-HPLC methods validated for olmesartan medoxomil (a structurally complex imidazole carboxylate) suggest that the target compound’s simpler structure would require less stringent chromatographic conditions .
Biological Activity
Methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate (often referred to as MIPIC) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and agriculture. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
MIPIC is characterized by its imidazole core, which is a five-membered heterocyclic structure containing two nitrogen atoms. The compound's molecular formula is , with a molecular weight of approximately 172.19 g/mol. Its unique structure contributes to its diverse biological activities.
Biological Activities
Research indicates that MIPIC exhibits several significant biological activities:
Synthesis
The synthesis of MIPIC typically involves the reaction of an appropriate propan-2-yl substituent with imidazole derivatives. A common synthetic route includes the use of coupling agents such as EDC·HCl and HOBt in anhydrous DMF to facilitate the formation of the carboxylate ester .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Testing
In a recent study, MIPIC was tested alongside other benzimidazole derivatives for antimicrobial efficacy. The results indicated that MIPIC exhibited significant activity against both gram-positive and gram-negative bacteria, with inhibition zones comparable to established antibiotics . This suggests that MIPIC could be a candidate for further development as an antimicrobial agent.
Case Study: Anticancer Activity
Research into similar imidazole-based compounds has shown that they can inhibit pathways related to cancer cell survival. For example, compounds targeting HO-1 have demonstrated micromolar activity in vitro . While direct studies on MIPIC are still needed, its structural similarity to these compounds supports the hypothesis that it may also possess anticancer properties.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of methyl 1-(propan-2-yl)-1H-imidazole-5-carboxylate?
Basic Research Question
Synthesis optimization requires precise control of reaction parameters. Critical factors include:
- Reagent stoichiometry : Excess alkylating agents (e.g., isopropyl halides) ensure complete substitution at the imidazole nitrogen .
- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in heterogeneous reactions .
- Temperature control : Exothermic steps (e.g., cyclization) require gradual heating to avoid side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane resolves ester and unreacted intermediates .
Q. How can spectroscopic and crystallographic data resolve contradictions in structural assignments?
Advanced Research Question
Discrepancies between NMR/IR and X-ray data often arise from dynamic equilibria (e.g., tautomerism) or crystallographic packing effects. Methodological approaches include:
- Variable-temperature NMR : Identifies tautomeric shifts by tracking proton signal splitting at low temperatures .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds) influencing solid-state structures .
- DFT calculations : Compare theoretical IR/NMR spectra with experimental data to validate conformers .
Q. What computational strategies predict regioselectivity in substitution reactions of imidazole derivatives?
Advanced Research Question
Regioselectivity in alkylation or acylation can be modeled using:
- Frontier Molecular Orbital (FMO) theory : Identifies nucleophilic/electrophilic sites via HOMO-LUMO gaps .
- Reaction path sampling : Monte Carlo methods explore energy barriers for competing pathways (e.g., N1 vs. N3 alkylation) .
- Solvent effects : COSMO-RS simulations predict solvent-induced selectivity changes .
Q. How do reaction conditions influence the stability of this compound?
Basic Research Question
Stability under varying conditions is assessed via:
- pH-dependent degradation studies : HPLC monitors ester hydrolysis rates in acidic/basic buffers .
- Thermogravimetric analysis (TGA) : Determines decomposition thresholds (>150°C in inert atmospheres) .
- Light exposure tests : UV-Vis spectroscopy tracks photodegradation products .
Q. What methodologies characterize intermolecular interactions in crystalline forms of this compound?
Advanced Research Question
X-ray crystallography and computational tools elucidate packing motifs:
- Cambridge Structural Database (CSD) surveys : Compare with analogous imidazole esters to identify common motifs (e.g., π-π stacking) .
- Non-covalent interaction (NCI) plots : Visualize weak interactions (van der Waals, C–H···O bonds) using Multiwfn software .
- Powder XRD refinement : Rietveld analysis quantifies polymorphism risks .
Q. How can mechanistic studies differentiate between competing pathways in imidazole functionalization?
Advanced Research Question
Isotopic labeling and kinetic studies clarify mechanisms:
- Deuterium tracing : Monitors H/D exchange at reactive sites (e.g., N–H protons) via mass spectrometry .
- Eyring plots : Calculate activation parameters (ΔH‡, ΔS‡) to distinguish concerted vs. stepwise mechanisms .
- In situ IR spectroscopy : Tracks intermediate formation (e.g., nitrenes in azide reactions) .
Q. What purification strategies maximize yield and purity for this ester derivative?
Basic Research Question
Effective purification involves:
- Flash chromatography : Optimize solvent polarity (e.g., 3:7 ethyl acetate/hexane) to separate ester from polar byproducts .
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences .
- HPLC-MS : Confirm purity (>98%) and detect trace impurities .
Q. How are biological activity assays designed for structurally related imidazole carboxylates?
Advanced Research Question
Analog-based activity prediction methods include:
- Molecular docking : AutoDock Vina screens against target proteins (e.g., cytochrome P450 enzymes) using crystal structures .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC50 values .
- Metabolic stability assays : LC-MS/MS quantifies hepatic microsome degradation half-lives .
Q. What analytical techniques validate the absence of tautomeric impurities in the final product?
Advanced Research Question
Tautomer detection requires:
- 13C NMR : Carboxylate and methyl carbons show distinct shifts for keto/enol forms .
- Raman spectroscopy : C=O and C–O vibrational bands differentiate ester vs. acid tautomers .
- Ion mobility spectrometry : Separates tautomeric ions based on collision cross-sections .
Q. How do solvent and temperature affect the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
Systematic screening via Design of Experiments (DoE):
- Solvent dielectric constant : Polar aprotic solvents (DMF) enhance nucleophilicity in Suzuki-Miyaura couplings .
- Microwave-assisted synthesis : Reduces reaction times for Buchwald-Hartwig aminations at 100–120°C .
- Arrhenius analysis : Relates rate constants to activation energy in SNAr reactions .
Properties
IUPAC Name |
methyl 3-propan-2-ylimidazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)10-5-9-4-7(10)8(11)12-3/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSPTFLIIKJYRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC=C1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301221680 | |
Record name | Methyl 1-(1-methylethyl)-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301221680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80304-47-8 | |
Record name | Methyl 1-(1-methylethyl)-1H-imidazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80304-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-(1-methylethyl)-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301221680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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